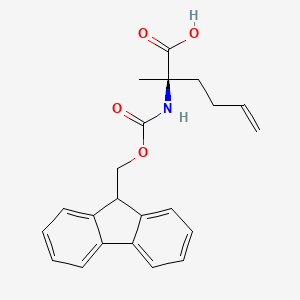

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid

Descripción

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected α-amino acid derivative. Its molecular formula is C₂₂H₂₃NO₄ (molecular weight: 365.42 g/mol), with a CAS number of 1311933-82-0 . The compound features:

- Fmoc group: A widely used protecting group in solid-phase peptide synthesis (SPPS) to shield the amino group during coupling reactions.

- Methyl branch: A stereogenic center at the α-carbon (R-configuration) and a methyl group at C2, influencing steric and conformational properties.

- Hex-5-enoic acid backbone: A six-carbon chain with a terminal double bond at position 5, enhancing reactivity for applications like olefin metathesis or click chemistry .

This compound is primarily utilized in peptide engineering, particularly for introducing hydrophobic or constrained motifs into synthetic peptides. Its synthesis typically involves Fmoc-protection of the corresponding amino acid precursor under basic conditions, as exemplified in protocols for analogous Fmoc-amino acids .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h3,5-12,19H,1,4,13-14H2,2H3,(H,23,26)(H,24,25)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWOKVRONYEEBJ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS) with Fmoc Protection

The most widely cited method involves incorporating the compound as a building block during SPPS. The Fmoc group is introduced via a coupling reaction between the amino acid precursor and Fmoc-Cl (fluorenylmethyloxycarbonyl chloride). Key steps include:

-

Activation of the Carboxylic Acid : The hex-5-enoic acid derivative is activated using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (hydroxybenzotriazole) in the presence of DIPEA (N,N-diisopropylethylamine).

-

Coupling to Resin-Bound Peptides : The activated species reacts with a growing peptide chain anchored to a solid support (e.g., Wang resin). Reaction conditions typically involve 2–4 hours at room temperature in DMF (dimethylformamide).

-

Deprotection and Cleavage : After incorporation, the Fmoc group is removed using 20% piperidine in DMF, and the peptide is cleaved from the resin using TFA (trifluoroacetic acid).

Solution-Phase Synthesis of the Hex-5-enoic Acid Backbone

The terminal alkene in the hex-5-enoic acid chain is synthesized via a Wittig reaction or cross-metathesis. A patent-published protocol (WO2014083578A1) outlines the following steps:

-

Preparation of 5-Hexenoic Acid : 5-Hexenoic acid is esterified with 2,2,2-trichloroethanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.

-

Olefin Metathesis : The ester undergoes cross-metathesis with a Grubbs second-generation catalyst ([RuCl2(IMes)(=CHPh)]) to introduce the alkene moiety.

-

Hydrolysis and Protection : The ester is hydrolyzed to the carboxylic acid using LiOH, followed by Fmoc protection of the amine group.

Key Reaction Metrics:

Enantioselective Synthesis of the Chiral Center

The (R)-configuration at the α-carbon is achieved using chiral auxiliaries or asymmetric catalysis. A method from the Royal Society of Chemistry employs Evans oxazolidinones to control stereochemistry:

-

Formation of the Oxazolidinone Intermediate : The amino acid is condensed with an Evans chiral auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) in THF.

-

Alkylation : The enolate is alkylated with methyl iodide to install the methyl branch.

-

Auxiliary Removal and Fmoc Protection : The oxazolidinone is cleaved using LiOH, and the free amine is protected with Fmoc-Cl.

Table 2: Stereochemical Control Parameters

| Step | Reagent | Stereoselectivity (%) | Source |

|---|---|---|---|

| Evans Auxiliary Condensation | Oxazolidinone, THF | >99 | |

| Alkylation | Methyl Iodide | 95 |

| Concentration (mM) | Volume (mL) per 1 mg | Solvent |

|---|---|---|

| 1 | 2.74 | DMSO |

| 10 | 0.27 | DMF |

Comparative Analysis of Synthetic Routes

The SPPS method offers high yields (85–95%) but requires specialized resin and costly coupling agents. Solution-phase synthesis, while more scalable, involves hazardous reagents like Grubbs catalysts and lower yields (60–75%). The Evans auxiliary approach ensures excellent enantioselectivity (>99%) but adds synthetic steps for auxiliary installation and removal .

Análisis De Reacciones Químicas

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using piperidine in dimethylformamide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Piperidine in dimethylformamide is commonly used for deprotection.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized products, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid has several scientific research applications:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: It is used in the synthesis of peptide therapeutics and diagnostic agents.

Industry: The compound is used in the production of various biochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for selective coupling of amino acids. The deprotection step, typically using piperidine, removes the Fmoc group, revealing the free amino group for further reactions. This process is crucial in the stepwise synthesis of peptides .

Comparación Con Compuestos Similares

Key Observations:

Double Bond Position: The hex-5-enoic acid backbone allows for late-stage functionalization via olefin cross-metathesis, unlike pent-4-enoic acid derivatives, which may undergo undesired side reactions .

Chirality: The R-configuration at C2 contrasts with S-configured analogs (e.g., piperazinyl pentanoic acids), affecting peptide helicity and receptor binding .

Actividad Biológica

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid, commonly referred to as a fluorenyl derivative, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that incorporates a fluorenyl group, which is known for enhancing the pharmacological properties of various bioactive molecules. The following sections will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The chemical formula for this compound is , with a molecular weight of approximately 393.48 g/mol. The structural representation highlights the fluorenyl moiety's role in modulating the compound's biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorenyl group enhances binding affinity through hydrophobic interactions, while the amino acid moiety facilitates hydrogen bonding with active sites on target proteins. This dual interaction can lead to modulation of various biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and metabolic regulation.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, potentially functioning as an inhibitor of key enzymes involved in bacterial cell wall synthesis.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes such as enoyl acyl carrier protein reductase (InhA), which is crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis .

- Anticancer Properties : The structural characteristics of fluorenyl derivatives have been linked to anticancer activities, with certain derivatives showing promise as topoisomerase inhibitors .

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

In a study investigating the inhibitory effects on Mycobacterium tuberculosis, several fluorenyl derivatives were synthesized and screened for their activity against the enoyl acyl carrier protein reductase (InhA). The results demonstrated that specific modifications in the fluorenyl structure significantly enhanced inhibitory potency against both drug-sensitive and multi-drug resistant strains .

Case Study 2: Anticancer Activity

Another study focused on the synthesis of fluorenone derivatives, revealing that compounds with elongated alkyl chains exhibited improved antiproliferative activity against various cancer cell lines. These findings suggest that structural optimization can lead to more effective cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid?

- Methodological Guidance :

- Storage : Store in a cool, dry, and ventilated environment, protected from light and moisture. Use airtight containers to prevent degradation .

- Handling : Use personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation of dust/aerosols and ensure adequate ventilation in workspaces. For spills, collect material using non-sparking tools and dispose of via authorized hazardous waste channels .

Q. What synthetic routes are commonly employed to prepare this compound in peptide research?

- Methodological Guidance :

- Step 1 : Use Fmoc-OSu (Fmoc-N-succinimidyl carbonate) as the protecting agent. React the free amino group of 2-methylhex-5-enoic acid with Fmoc-OSu in a 1:1 H₂O/acetone mixture under basic conditions (e.g., Na₂CO₃) .

- Step 2 : Purify the product via liquid-liquid extraction (e.g., hexanes/water) and confirm structure via HPLC and MALDI-TOF mass spectrometry .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Guidance :

- Coupling Reagents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (Diisopropylcarbodiimide) with OxymaPure® to minimize racemization .

- Solvent System : Employ DMF or DCM for swelling resin and enhancing reagent diffusion.

- Monitoring : Perform Kaiser tests or FT-IR spectroscopy to confirm complete coupling .

Q. What analytical strategies are effective in identifying impurities or degradation products in synthesized batches?

- Methodological Guidance :

- HPLC-MS : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. Monitor UV absorption at 265 nm (Fmoc chromophore) .

- NMR Analysis : Compare ¹H/¹³C NMR spectra with reference standards to detect residual solvents or stereochemical impurities .

Q. How can racemization be minimized during deprotection or prolonged storage?

- Methodological Guidance :

- Deprotection Conditions : Use 20% piperidine in DMF for ≤30 minutes at 0–4°C to reduce base-induced racemization .

- Stabilization : Add antioxidants (e.g., BHT) to storage solutions and avoid prolonged exposure to temperatures >25°C .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity or stability data for this compound?

- Methodological Guidance :

- Cross-Referencing : Compare SDS from multiple sources (e.g., Key Organics, Indagoo) to identify consistent hazards (e.g., acute oral toxicity Category 4) .

- In-House Testing : Conduct Ames tests for mutagenicity and OECD 301D for biodegradability if ecological data are lacking .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.